molecular formula C22H23NO4S2 B6512231 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide CAS No. 946242-54-2

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide

Cat. No.: B6512231
CAS No.: 946242-54-2
M. Wt: 429.6 g/mol
InChI Key: BVIXZUXFEJLEBL-UHFFFAOYSA-N
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Description

The compound N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide (Molecular Formula: C₂₂H₂₃NO₄S₂; Molecular Weight: 429.56 g/mol) is a sulfonamide-benzamide hybrid featuring a 4-methoxybenzenesulfonyl group, a thiophen-2-yl moiety, and a 3,4-dimethyl-substituted benzamide ().

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-15-6-7-17(13-16(15)2)22(24)23-14-21(20-5-4-12-28-20)29(25,26)19-10-8-18(27-3)9-11-19/h4-13,21H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIXZUXFEJLEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide (CAS Number: 946297-47-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide is C21H21NO5S2C_{21}H_{21}NO_5S_2, with a molecular weight of 431.5 g/mol. The compound features a methoxybenzenesulfonyl group, a thiophene moiety, and a dimethylbenzamide structure, which contribute to its diverse biological activities.

PropertyValue
CAS Number946297-47-8
Molecular FormulaC21H21NO5S2
Molecular Weight431.5 g/mol
Structural FeaturesMethoxybenzenesulfonyl, Thiophene, Dimethylbenzamide

Synthesis

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide typically involves multi-step organic reactions. Initial steps include the formation of the sulfonamide intermediate followed by coupling with the thiophene derivative. Optimizing reaction conditions such as solvent choice and temperature can enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide exhibit significant anticancer properties. For instance, derivatives of benzoxathiazine have shown promising in vitro antiproliferative activity against various cancer cell lines like A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

Case Study: Antiproliferative Activity
A study tested several derivatives for their DPPH radical-scavenging activities and cytotoxic effects on cancer cells. Compounds with similar structural features demonstrated moderate to high activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors implicated in cancer progression. These interactions can lead to alterations in cellular pathways that promote apoptosis or inhibit proliferation.

Pharmacological Studies

Preliminary pharmacological studies suggest that this compound may also exhibit antioxidant properties due to its ability to scavenge free radicals, which can mitigate oxidative stress—a contributing factor in cancer development.

Summary of Biological Activities

Activity TypeObservations
AnticancerModerate to high antiproliferative activity against A-549 and HCT-116 cell lines
AntioxidantSignificant DPPH radical-scavenging activity observed in related compounds
MechanismPotential interactions with cellular targets leading to apoptosis

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Substituent Effects on Physicochemical Properties

G509-0134 :
  • Structure : N-[2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dimethoxybenzamide
  • Key Differences :
    • Replacement of the 4-methoxybenzenesulfonyl group with a 4-fluoro-3-methylbenzenesulfonyl moiety.
    • Substitution of 3,4-dimethylbenzamide with 2,3-dimethoxybenzamide .
  • Impact: Increased molecular weight (463.55 g/mol vs. 429.56 g/mol) due to fluorine and methoxy groups.
KN-93 (CaMKII Inhibitor) :
  • Structure: 2-[N-(2-hydroxyethyl)-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine
  • Key Differences :
    • Contains a chlorocinnamyl group and benzylamine backbone instead of thiophen-2-yl and benzamide.
  • Functional Relevance :
    • KN-93 inhibits CaMKII, reversing morphine tolerance (IC₅₀ ~15–30 nmol) .
    • The target compound’s lack of a hydroxyethyl group may preclude CaMKII inhibition, highlighting the critical role of substituents in target engagement.

Thiophene-Containing Derivatives: Antibacterial and Pharmacokinetic Insights

Compounds with thiophen-2-yl groups, such as quinolone derivatives (), exhibit antibacterial activity via interactions with bacterial DNA gyrase. For example:

  • N-[2-(5-(Methylthio)thiophen-2-yl)-2-oxoethyl]piperazinylquinolone: MIC values: 0.5–4 µg/mL against S. aureus and E. coli .
  • Comparison: The target compound’s 3,4-dimethylbenzamide may reduce antibacterial efficacy compared to quinolones but could enhance metabolic stability due to steric hindrance.

Metabolic and Pharmacokinetic Considerations

Compound 2226 : (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide
  • Metabolism : Hydroxylation, demethylation, and glucuronidation pathways .
  • Bioavailability : Poor (<20% in rats) due to rapid elimination and glucuronidation.

Infrared (IR) Spectroscopy

  • Hydrazinecarbothioamides (): C=S stretching at 1243–1258 cm⁻¹; absence of C=O bands in triazole derivatives confirms cyclization.
  • Target Compound : Expected C=S (if present) or S=O (sulfonyl) stretches near 1250 cm⁻¹, with benzamide C=O ~1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • Benzamide Protons : 3,4-dimethyl groups would show singlets (~δ 2.2–2.5 ppm for CH₃) .
  • Thiophen-2-yl : Distinct aromatic protons at δ 6.8–7.5 ppm .

Table: Comparative Overview of Key Compounds

Compound Name / ID Molecular Weight (g/mol) Key Functional Groups Biological Activity / Notes Reference
Target Compound (G509-0059) 429.56 4-Methoxybenzenesulfonyl, thiophen-2-yl, 3,4-dimethylbenzamide Unknown; structural analog to KN-93
G509-0134 463.55 4-Fluoro-3-methylbenzenesulfonyl, 2,3-dimethoxybenzamide Higher lipophilicity
KN-93 529.09 4-Methoxybenzenesulfonyl, chlorocinnamyl, hydroxyethyl CaMKII inhibitor (IC₅₀ ~15–30 nmol)
N-[2-(5-(Methylthio)thiophen-2-yl)... ~450 (estimated) Thiophen-2-yl, quinolone Antibacterial (MIC 0.5–4 µg/mL)

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